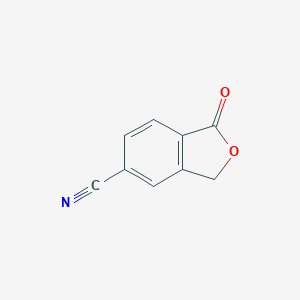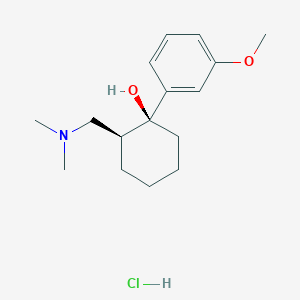
1-(トリメチルシリル)ピロリジン-2-オン
概要
説明
1-(Trimethylsilyl)pyrrolidin-2-one is a heterocyclic compound with the molecular formula C7H15NOSi. It is a derivative of pyrrolidinone, where a trimethylsilyl group is attached to the nitrogen atom. This compound is known for its versatility and reactivity, making it a valuable intermediate in synthetic chemistry .
科学的研究の応用
1-(Trimethylsilyl)pyrrolidin-2-one has a wide range of applications in scientific research:
準備方法
1-(Trimethylsilyl)pyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the refluxing of a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . This reaction typically yields the desired product with high efficiency. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(Trimethylsilyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Sulfenylation: It reacts with phenyl disulfide to form the corresponding bissulfide as the major product.
Oxidation and Reduction:
Substitution: The trimethylsilyl group can be substituted under appropriate conditions, leading to various derivatives.
Common reagents used in these reactions include phenyl disulfide for sulfenylation and other standard organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(Trimethylsilyl)pyrrolidin-2-one involves its reactivity as a nucleophile due to the presence of the trimethylsilyl group. This group can stabilize negative charges, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
1-(Trimethylsilyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(Trimethylsilyl)pyrrolidine: Another trimethylsilyl-substituted pyrrolidine derivative.
1-Phenyl-2-pyrrolidinone: A phenyl-substituted pyrrolidinone.
1-Benzyl-2-pyrrolidinone: A benzyl-substituted pyrrolidinone.
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. The uniqueness of 1-(Trimethylsilyl)pyrrolidin-2-one lies in its trimethylsilyl group, which imparts distinct reactivity and stability characteristics.
特性
IUPAC Name |
1-trimethylsilylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-10(2,3)8-6-4-5-7(8)9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBVCBITQHEVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162783 | |
| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-90-7 | |
| Record name | 1-(Trimethylsilyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14468-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014468907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trimethylsilyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trimethylsilyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(Trimethylsilyl)pyrrolidin-2-one in the synthesis of labeled myosmine?
A1: 1-(Trimethylsilyl)pyrrolidin-2-one acts as a nucleophile in the synthesis of myosmine-2′-14C. It reacts with methyl nicotinate (carboxyl-14C) in the presence of a strong base, such as lithium diisopropylamide (LDA), to form 3-nicotinoyl-N-trimethylsilyl-2-pyrrolidone (ketone carbonyl-14C) []. This intermediate is then hydrolyzed and decarboxylated to yield the desired myosmine-2′-14C. The trimethylsilyl group acts as a protecting group for the nitrogen atom in the pyrrolidinone ring, ensuring regioselectivity during the reaction with methyl nicotinate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














